molecular formula C20H38O2 B3146326 Methyl 10-(2-hexylcyclopropyl)decanoate CAS No. 5965-63-9

Methyl 10-(2-hexylcyclopropyl)decanoate

Cat. No.: B3146326
CAS No.: 5965-63-9
M. Wt: 310.5 g/mol
InChI Key: HASAQWANQLNRRS-UHFFFAOYSA-N
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Description

Methyl 10-(2-hexylcyclopropyl)decanoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is an ester, which is a type of organic compound formed by the reaction of an acid and an alcohol with the elimination of water. The presence of a cyclopropane ring in its structure makes it particularly interesting for scientific studies.

Scientific Research Applications

Methyl 10-(2-hexylcyclopropyl)decanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: The compound’s unique structure makes it useful for studying the effects of cyclopropane rings in biological systems.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its biological activity.

    Industry: It is used in the synthesis of other complex molecules and materials, including polymers and surfactants.

Preparation Methods

The synthesis of Methyl 10-(2-hexylcyclopropyl)decanoate typically involves the esterification of 10-(2-hexylcyclopropyl)decanoic acid with methanol. This reaction can be catalyzed by either acid or base catalysts. Commonly used acid catalysts include sulfuric acid and hydrochloric acid, while base catalysts may include sodium hydroxide or potassium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods for this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods also often incorporate purification steps such as distillation or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Methyl 10-(2-hexylcyclopropyl)decanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions, leading to the formation of amides or other esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Mechanism of Action

The mechanism by which Methyl 10-(2-hexylcyclopropyl)decanoate exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways in biological systems. The presence of the cyclopropane ring may play a role in its biological activity by affecting the compound’s conformation and interactions with enzymes and receptors .

Comparison with Similar Compounds

Methyl 10-(2-hexylcyclopropyl)decanoate can be compared with other esters and fatty acids that contain cyclopropane rings. Similar compounds include:

    Lactobacillic acid:

    Methyl butyrate: Another ester, but with a simpler structure and different biological properties.

The uniqueness of this compound lies in its specific combination of a long carbon chain and a cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 10-(2-hexylcyclopropyl)decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASAQWANQLNRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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